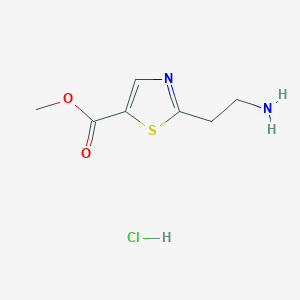
2-(Difluoromethyl)-5-iodo-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoromethylation is a process that introduces a difluoromethyl group into a molecule . This process has seen significant advances in recent years, particularly in the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .
Synthesis Analysis
The synthesis of difluoromethylated compounds has benefited from the invention of multiple difluoromethylation reagents . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites in both stoichiometric and catalytic modes . Difluoromethylation of C (sp2)–H bonds has also been achieved through Minisci-type radical chemistry .Chemical Reactions Analysis
Difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Scientific Research Applications
Synthesis and Chemical Properties
The compound 2-(Difluoromethyl)-5-iodo-1,3,4-oxadiazole is an important building block in organic synthesis, particularly in the development of fluorinated compounds. Its applications have been explored in various research studies focusing on the synthesis of difluoromethylene-containing 1,2,4-Oxadiazole compounds. For instance, the reaction of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds has been studied, showcasing the ability to produce various difluoromethylenated 1,2,4-oxadiazole-containing compounds, including γ-butyrolactones and tetrahydrofurans, in moderate yields (Yang et al., 2007). This highlights its utility in synthesizing complex molecules with potential applications in materials science and pharmaceuticals.
Medicinal Chemistry and Biological Applications
The oxadiazole ring, a core structure in this compound, plays a significant role in medicinal chemistry. Oxadiazoles are known for their bioisosteric properties, often used as replacements for ester and amide functionalities in drug molecules. Studies have shown that the 1,3,4-oxadiazole isomers, such as this compound, display lower lipophilicity and better metabolic stability compared to their 1,2,4 counterparts, making them favorable candidates in drug design (Boström et al., 2012). This property is crucial for the development of new therapeutic agents with improved pharmacokinetic profiles.
Environmental and Green Chemistry Applications
The synthesis of 1,3,4-oxadiazoles, including derivatives of this compound, has been explored in environmentally benign processes. For example, the iodine-catalyzed oxidative cyclization of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles offers a green synthetic approach, utilizing catalytic quantities of iodine and aqueous hydrogen peroxide as the oxidant. This method emphasizes the importance of developing sustainable and eco-friendly synthetic routes in chemical research (Majji et al., 2014).
Material Science and Sensory Applications
Research has also explored the incorporation of oxadiazole rings into polymeric materials for sensory applications. Novel highly fluorinated poly(arylene ether-1,3,4-oxadiazole)s have been prepared, demonstrating selective binding and sensory properties towards fluoride anions. Such materials hold potential for use in sensing applications, where the detection and measurement of specific ions or molecules are required (Ding & Day, 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(difluoromethyl)-5-iodo-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF2IN2O/c4-1(5)2-7-8-3(6)9-2/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYKAZMBPKYXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(O1)I)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1600938-27-9 |
Source


|
| Record name | 2-(difluoromethyl)-5-iodo-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2707876.png)
![N-(3-chlorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2707878.png)


![[1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2707881.png)

![(Z)-2-amino-6-ethyl-8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2707884.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2707886.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2707889.png)

![1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2707893.png)
![N-cyano-3-ethyl-N-[(1,2-oxazol-3-yl)methyl]aniline](/img/structure/B2707896.png)
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime](/img/structure/B2707897.png)
